

# The Discovery and Development of Epaminurad (UR-1102): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Epaminurad** (also known as UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of gout and hyperuricemia. Developed by JW Pharmaceutical, **Epaminurad** represents a promising therapeutic advancement, offering a targeted mechanism to increase uric acid excretion. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Epaminurad**, summarizing key data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

#### Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by elevated levels of serum uric acid (sUA), leading to the deposition of monosodium urate crystals in joints and soft tissues. The management of gout primarily focuses on lowering sUA levels to a target of <6 mg/dL. While existing therapies such as xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and other uricosuric agents are available, there remains a need for new treatments with improved efficacy, safety, and tolerability profiles.

**Epaminurad** emerges as a potent and selective inhibitor of hURAT1, a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the



bloodstream. By selectively blocking hURAT1, **Epaminurad** promotes the excretion of uric acid, thereby lowering sUA levels.

## **Discovery and Mechanism of Action**

**Epaminurad** was identified as a selective URAT1 inhibitor with a significantly higher affinity for hURAT1 compared to other organic anion transporters (OATs), such as OAT1 and OAT3. This selectivity is crucial as non-selective inhibition of OATs can interfere with the excretion of other endogenous and exogenous substances, potentially leading to adverse effects.

## In Vitro Inhibitory Activity

The inhibitory potency of **Epaminurad** against hURAT1, OAT1, and OAT3 was determined using in vitro assays.[1][2][3] The results demonstrate a high degree of selectivity for hURAT1.

| Transporter | Epaminurad (UR-1102) Ki (μM) |
|-------------|------------------------------|
| hURAT1      | 0.057 ± 0.036                |
| OAT1        | 7.2 ± 0.8                    |
| OAT3        | 2.4 ± 0.2                    |

## **Preclinical Development**

Preclinical studies were conducted to evaluate the pharmacokinetic profile and urate-lowering efficacy of **Epaminurad** in animal models.

#### **Pharmacokinetics in Tufted Capuchin Monkeys**

A study in tufted capuchin monkeys, which have low uricase activity and consequently higher plasma urate levels, demonstrated that orally administered **Epaminurad** has a favorable pharmacokinetic profile and is effective at reducing plasma uric acid.[1][4]



| Dose     | Cmax (µg/mL) | Tmax (h)      | T1/2 (h)  | AUC0-inf<br>(mg*h/mL) |
|----------|--------------|---------------|-----------|-----------------------|
| 3 mg/kg  | 8.96 ± 1.74  | $0.6 \pm 0.2$ | 4.7 ± 0.9 | 26.2 ± 8.1            |
| 10 mg/kg | 42.4 ± 12.8  | 0.5 ± 0.0     | 4.2 ± 1.1 | 108 ± 51              |
| 30 mg/kg | 92.9 ± 21.0  | $0.8 \pm 0.3$ | 3.3 ± 0.8 | 257 ± 60              |

## **Uricosuric and Urate-Lowering Effects**

In the same study, **Epaminurad** demonstrated potent uricosuric (increasing urinary uric acid excretion) and urate-lowering effects. Notably, the uricosuric effect of **Epaminurad** at 3 mg/kg was comparable to that of benzbromarone at a much higher dose of 100 mg/kg.[1][4]

## **Clinical Development**

**Epaminurad** has progressed through Phase 1 and Phase 2 clinical trials and is currently in Phase 3 trials.

#### **Phase 2b Clinical Trial**

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b clinical trial was conducted to evaluate the efficacy and safety of **Epaminurad** in patients with gout. The primary endpoint was the proportion of patients with sUA levels < 0.36 mmol/L (<6 mg/dL) at week 4.

The study demonstrated a statistically significant and dose-dependent reduction in sUA levels with **Epaminurad** compared to placebo.[5][6]



| Treatment Group              | Proportion of Patients with sUA < 0.36 mmol/L (%) |
|------------------------------|---|
| Placebo                      | 0.00  |
| Epaminurad 3 mg              | 54.05   |
| Epaminurad 6 mg              | 71.79   |
| Epaminurad 9 mg              | 88.89   |
| Febuxostat 80 mg (reference) | 84.21   |

## **Phase 3 Clinical Trial (EPIC Study)**

A Phase 3, multicenter, randomized, double-blind, active-controlled study (NCT05815901) is currently underway to further evaluate the efficacy and safety of **Epaminurad** compared to febuxostat in a larger population of gout patients.

#### Metabolism

In vitro studies using human liver microsomes and hepatocytes have elucidated the metabolic pathways of **Epaminurad**. The primary routes of metabolism are glucuronidation and oxidation. [7][8] Recombinant UGT1A1 and UGT1A3 have been identified as the major UGT isoforms responsible for glucuronidation, while CYP2C9 is the exclusive CYP isoform mediating oxidation.[7][8]

# Experimental Protocols In Vitro Transporter Inhibition Assay (General Protocol)

- Cell Line: Human embryonic kidney (HEK293) cells transiently or stably expressing the target transporters (hURAT1, OAT1, or OAT3).
- Substrate: A labeled substrate for each transporter is used (e.g., [14C]uric acid for hURAT1, or a fluorescent substrate).
- Procedure:
  - Cells are seeded in 96-well plates and grown to confluence.



- The cells are washed with a pre-incubation buffer.
- Cells are then incubated with varying concentrations of **Epaminurad** or vehicle control for a specified period.
- The labeled substrate is added, and the uptake is allowed to proceed for a defined time.
- The uptake is terminated by washing the cells with ice-cold buffer.
- The cells are lysed, and the amount of intracellular substrate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
- The IC50 values are calculated from the concentration-response curves, and Ki values are determined using the Cheng-Prusoff equation.

## Quantification of Epaminurad in Plasma (General LC-MS/MS Method)

While the specific parameters for **Epaminurad** are not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying small molecules in plasma would involve:

- Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then evaporated and reconstituted in the mobile phase.
- Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer
  with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM)
  mode. Specific precursor-to-product ion transitions for **Epaminurad** and the internal
  standard are monitored for quantification.



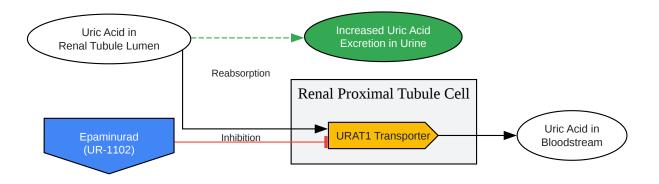
## Measurement of Serum Uric Acid (Enzymatic Colorimetric Method)

• Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product. The intensity of the color is proportional to the uric acid concentration.

#### Procedure:

- Serum samples are mixed with a reagent containing uricase, peroxidase, and the chromogenic substrate.
- The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
- The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).
- The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.

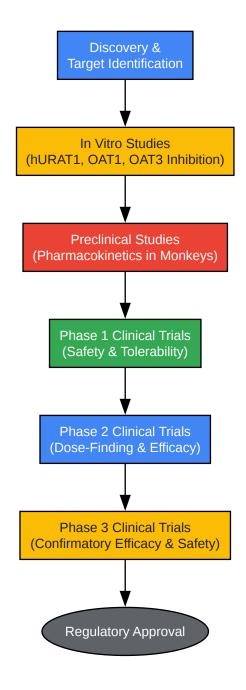
## **Visualizations**



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Caption: Mechanism of action of **Epaminurad** on the URAT1 transporter.

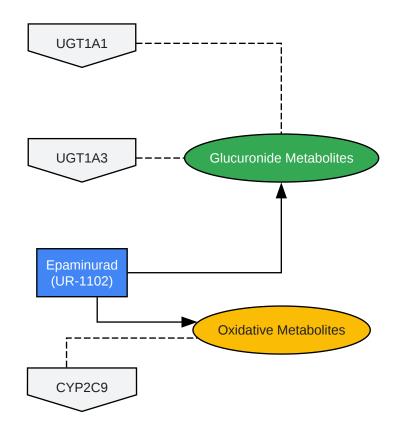




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Caption: The development workflow of **Epaminurad**.





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Caption: Metabolic pathways of **Epaminurad**.

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- To cite this document: BenchChem. [The Discovery and Development of Epaminurad (UR-1102): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607337#discovery-and-development-of-epaminurad-ur-1102]

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